

# The Spectroscopic Signature of **4-Allylphenyl Acetate**: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *4-Allylphenyl acetate*

CAS No.: 61499-22-7

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This guide provides an in-depth analysis of the spectroscopic data for **4-Allylphenyl acetate** (also known as chavicol acetate), a compound of interest in flavor, fragrance, and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define the molecular identity and structure of this compound.

## Introduction

**4-Allylphenyl acetate** is an ester recognized for its characteristic sweet, herbaceous, and slightly fruity aroma. Beyond its sensory attributes, its chemical structure, featuring a para-substituted aromatic ring with an allyl group and an acetate ester, presents a rich landscape for spectroscopic investigation. Understanding the distinct signals in its NMR, IR, and MS spectra is fundamental for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide will dissect each spectroscopic technique, offering both the theoretical underpinnings and practical insights into the interpretation of the spectral data.

## Molecular Structure and Isomerism

It is crucial to distinguish **4-allylphenyl acetate** from its isomer, allyl phenylacetate. In **4-allylphenyl acetate**, the allyl group is directly attached to the phenyl ring, and the acetate group is an ester substituent on the phenol oxygen. In contrast, allyl phenylacetate features the allyl group as the esterifying alcohol of phenylacetic acid. This structural difference leads to distinct spectroscopic fingerprints.

## Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For **4-Allylphenyl acetate**, both  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR are indispensable for a complete structural assignment.

### Experimental Protocol: NMR Data Acquisition

#### 1. Sample Preparation:

- Dissolve approximately 5-10 mg of high-purity **4-Allylphenyl acetate** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Transfer the solution to a 5 mm NMR tube.

#### 2. Instrumentation and Data Acquisition:

- Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- For  $^1\text{H}$  NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.

## $^1\text{H}$ NMR Spectral Data and Interpretation

The  $^1\text{H}$  NMR spectrum of **4-Allylphenyl acetate** provides a wealth of information regarding the number of different types of protons and their neighboring environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.05 - 7.15	m	4H	Aromatic H
~5.90 - 6.05	m	1H	Allylic CH
~5.00 - 5.15	m	2H	Allylic $\text{CH}_2$
~3.35	d	2H	Benzylic $\text{CH}_2$
~2.28	s	3H	Acetyl $\text{CH}_3$

Interpretation of the  $^1\text{H}$  NMR Spectrum:

- Aromatic Protons ( $\delta$  ~7.05 - 7.15): The complex multiplet in this region corresponds to the four protons on the para-substituted benzene ring. The overlapping signals arise from the coupling between adjacent aromatic protons.
- Allylic CH Proton ( $\delta$  ~5.90 - 6.05): This multiplet is characteristic of the vinyl proton of the allyl group. Its complex splitting pattern is due to coupling with both the terminal vinyl protons and the benzylic protons.
- Allylic  $\text{CH}_2$  Protons ( $\delta$  ~5.00 - 5.15): This multiplet represents the two terminal vinyl protons of the allyl group. Their distinct chemical shifts and coupling to the other vinyl proton result in a complex appearance.
- Benzylic  $\text{CH}_2$  Protons ( $\delta$  ~3.35): The doublet in this region is assigned to the two protons of the methylene group attached to the aromatic ring. The splitting into a doublet is due to coupling with the adjacent allylic CH proton.

- Acetyl CH<sub>3</sub> Protons ( $\delta \sim 2.28$ ): The sharp singlet corresponds to the three equivalent protons of the methyl group in the acetate functionality. The absence of splitting indicates no adjacent protons.

## <sup>13</sup>C NMR Spectral Data and Interpretation

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~169.5	C=O (Ester)
~148.5	C-O (Aryl)
~137.5	Allylic CH
~135.0	C-CH <sub>2</sub> (Aryl)
~129.5	CH (Aryl)
~121.5	CH (Aryl)
~116.0	Allylic CH <sub>2</sub>
~39.5	Benzylic CH <sub>2</sub>
~21.0	Acetyl CH <sub>3</sub>

Interpretation of the <sup>13</sup>C NMR Spectrum:

- Carbonyl Carbon ( $\delta \sim 169.5$ ): The signal in the downfield region is characteristic of the ester carbonyl carbon.
- Aromatic Carbons ( $\delta \sim 121.5 - 148.5$ ): Four signals are observed for the six aromatic carbons due to the symmetry of the para-substituted ring. The carbon attached to the oxygen of the ester (C-O) is the most deshielded. The other signals correspond to the protonated aromatic carbons and the carbon bearing the allyl group.
- Allylic Carbons ( $\delta \sim 116.0$  and  $\sim 137.5$ ): The signals for the two sp<sup>2</sup> hybridized carbons of the allyl group appear in the olefinic region of the spectrum.

- Benzylic Carbon ( $\delta \sim 39.5$ ): This signal corresponds to the  $sp^3$  hybridized carbon of the methylene group attached to the aromatic ring.
- Acetyl Methyl Carbon ( $\delta \sim 21.0$ ): The signal in the upfield region is assigned to the carbon of the acetyl methyl group.

## Section 2: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

### Experimental Protocol: IR Data Acquisition

#### 1. Sample Preparation:

- For Attenuated Total Reflectance (ATR)-IR, a small drop of the neat liquid sample is placed directly on the ATR crystal.
- Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

#### 2. Instrumentation and Data Acquisition:

- Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Typically, spectra are collected over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

### IR Spectral Data and Interpretation

The IR spectrum of **4-Allylphenyl acetate** displays characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group Assignment
~3080-3010	C-H stretch (sp <sup>2</sup> )	Aromatic and Vinyl C-H
~2980-2850	C-H stretch (sp <sup>3</sup> )	Allyl and Acetyl C-H
~1760	C=O stretch	Ester Carbonyl
~1640, ~1610	C=C stretch	Alkene and Aromatic C=C
~1510	C=C stretch	Aromatic C=C
~1200	C-O stretch (ester)	Acetoxy C-O
~915	=C-H bend (out-of-plane)	Terminal Alkene
~830	C-H bend (out-of-plane)	para-Disubstituted Aromatic

#### Interpretation of the IR Spectrum:

- **C-H Stretching Vibrations:** The absorptions above 3000 cm<sup>-1</sup> are characteristic of C-H bonds involving sp<sup>2</sup> hybridized carbons (aromatic and vinyl), while those below 3000 cm<sup>-1</sup> are due to C-H bonds of sp<sup>3</sup> hybridized carbons (allyl and acetyl).
- **Ester Carbonyl Stretch:** The strong, sharp absorption band around 1760 cm<sup>-1</sup> is a definitive feature of the C=O double bond in the acetate ester group.
- **C=C Stretching Vibrations:** The bands around 1640 cm<sup>-1</sup> and 1610 cm<sup>-1</sup> correspond to the stretching of the carbon-carbon double bonds in the allyl group and the aromatic ring, respectively. The band at ~1510 cm<sup>-1</sup> is also characteristic of the aromatic ring.
- **C-O Stretching Vibration:** The strong absorption around 1200 cm<sup>-1</sup> is attributed to the stretching of the C-O single bond of the ester functionality.
- **Out-of-Plane Bending Vibrations:** The band at approximately 915 cm<sup>-1</sup> is characteristic of the out-of-plane bending of the C-H bonds of the terminal vinyl group (=CH<sub>2</sub>). The absorption around 830 cm<sup>-1</sup> is indicative of the out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring.

## Section 3: Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

### Experimental Protocol: MS Data Acquisition

#### 1. Sample Introduction and Ionization:

- The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and purification before analysis.
- Electron Ionization (EI) is a common method for generating ions, where the sample molecules are bombarded with high-energy electrons.

#### 2. Mass Analysis:

- The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- A detector records the abundance of each ion at a specific mass-to-charge ratio (m/z).

### Mass Spectral Data and Interpretation

The EI mass spectrum of **4-Allylphenyl acetate** provides its molecular weight and characteristic fragment ions.

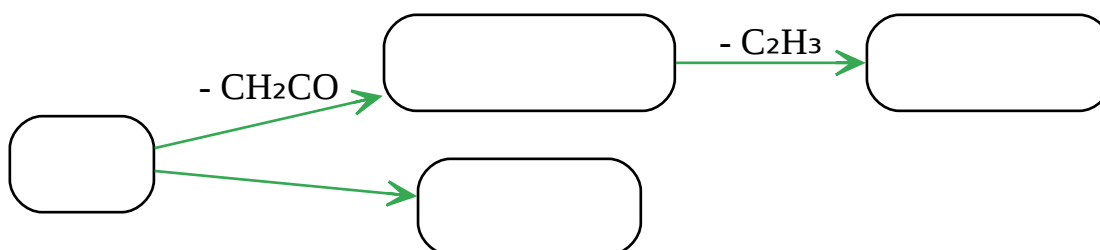
m/z	Relative Intensity	Proposed Fragment Ion
176	Moderate	[M] <sup>+</sup> (Molecular Ion)
134	Strong	[M - CH <sub>2</sub> CO] <sup>+</sup> (Loss of ketene)
119	Moderate	[M - C <sub>3</sub> H <sub>5</sub> O] <sup>+</sup>
107	Strong	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> (Tropylium-like ion)
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
43	Strong	[CH <sub>3</sub> CO] <sup>+</sup> (Acylium ion)

Interpretation of the Mass Spectrum:

- **Molecular Ion Peak (m/z 176):** The peak at m/z 176 corresponds to the molecular weight of **4-Allylphenyl acetate** ( $C_{11}H_{12}O_2$ ), confirming its elemental composition.
- **Loss of Ketene (m/z 134):** A prominent peak is observed at m/z 134, resulting from the loss of a neutral ketene molecule ( $CH_2=C=O$ , 42 Da) from the molecular ion. This is a characteristic fragmentation pathway for acetate esters.
- **Formation of the Acylium Ion (m/z 43):** The base peak in the spectrum is often the acylium ion ( $[CH_3CO]^+$ ) at m/z 43, formed by the cleavage of the ester bond.
- **Rearrangement and Fragmentation of the Phenylallyl Moiety:** The ions at m/z 119, 107, and 91 are derived from the fragmentation of the 4-allylphenol portion of the molecule, likely involving rearrangements to form stable carbocations such as the tropylium ion or related structures.

## Visualizing Molecular Structure and Fragmentation

Caption: Molecular structure of **4-Allylphenyl acetate**.



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Caption: Key fragmentation pathways of **4-Allylphenyl acetate** in EI-MS.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of **4-Allylphenyl acetate**. The combination of  $^1H$  and  $^{13}C$  NMR, IR, and MS analyses allows for the complete elucidation of its molecular structure. The characteristic chemical shifts and coupling constants in the NMR spectra, the specific vibrational frequencies

in the IR spectrum, and the distinct fragmentation pattern in the mass spectrum collectively serve as a reliable fingerprint for this compound. This information is invaluable for quality control, reaction monitoring, and for advancing research in the various fields where **4-Allylphenyl acetate** plays a significant role.

## References

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